molecular formula C10H15F2IO B2688397 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane CAS No. 2027829-62-3

8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane

Cat. No.: B2688397
CAS No.: 2027829-62-3
M. Wt: 316.13
InChI Key: PYMNQGDQCXEDIG-UHFFFAOYSA-N
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Description

8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane is a chemical compound with the molecular formula C10H15F2IO. It is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties. This compound is part of the spiro compound family, known for their distinctive ring structures.

Scientific Research Applications

8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it is noted that synthesized 8-oxa-2-azaspiro[4.5]decane derivatives exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma .

Future Directions

The compound is promising for the production of important biologically active compounds . An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . This suggests potential future directions in the synthesis and application of this compound.

Preparation Methods

The synthesis of 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiro ring structure: This can be achieved through a cyclization reaction involving a suitable diol and a halogenated compound.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodomethyl group.

    Elimination reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Comparison with Similar Compounds

8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane can be compared with other spiro compounds, such as:

    8,8-Difluoro-2-(bromomethyl)-1-oxaspiro[4.5]decane: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    8,8-Difluoro-2-(chloromethyl)-1-oxaspiro[4.5]decane:

    8,8-Difluoro-2-(methyl)-1-oxaspiro[4.5]decane: Lacks the halogen atom, resulting in different reactivity and uses.

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

8,8-difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNQGDQCXEDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)(F)F)OC1CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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